Home > Products > Screening Compounds P121699 > (2R,5S)-Ritlecitinib
(2R,5S)-Ritlecitinib -

(2R,5S)-Ritlecitinib

Catalog Number: EVT-8278478
CAS Number:
Molecular Formula: C15H19N5O
Molecular Weight: 285.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2R,5S)-Ritlecitinib is a novel compound that serves as an irreversible inhibitor of Janus kinase 3 (JAK3) and members of the tyrosine-protein kinase family. It has been developed primarily for the treatment of moderate-to-severe alopecia areata, a condition characterized by non-scarring hair loss due to immune dysregulation. The compound received its first approval from the U.S. Food and Drug Administration on June 23, 2023, marking a significant advancement in the therapeutic landscape for this condition .

Source

Ritlecitinib is synthesized through complex organic chemistry processes, which involve several intermediate compounds to achieve the desired stereochemistry and efficacy. The development of ritlecitinib has been supported by extensive research and clinical trials, funded by pharmaceutical companies such as Pfizer, Inc. .

Classification

Ritlecitinib belongs to the class of selective JAK inhibitors, specifically targeting JAK3. Its mechanism involves blocking cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases. This selectivity is crucial for minimizing off-target effects associated with broader JAK inhibition .

Synthesis Analysis

Methods

The synthesis of (2R,5S)-ritlecitinib involves multiple steps that ensure the correct stereochemistry and functional groups are incorporated into the final product. Various methods have been reported in literature, including:

  • Asymmetric Synthesis: Utilizing chiral catalysts to introduce stereochemistry at specific points in the molecule.
  • Covalent Bond Formation: The compound forms a covalent bond with a cysteine residue in JAK3, which is critical for its inhibitory action.

Technical Details

One notable synthesis route includes the use of key intermediates that undergo transformations such as cyclization and functional group modifications. For example, a key step may involve the formation of a pyrrolo[2,3-d]pyrimidine structure which is essential for binding to JAK3 .

Molecular Structure Analysis

Structure

The molecular formula for ritlecitinib is C₁₈H₁₈N₄O₂S. The compound features a piperidine ring and a pyrrolopyrimidine moiety, which are integral to its biological activity.

Data

  • Molecular Weight: Approximately 350.43 g/mol
  • Stereochemistry: The specific configuration at the 2R and 5S positions contributes to its selectivity for JAK3 over other JAK isoforms.
Chemical Reactions Analysis

Reactions

Ritlecitinib undergoes various chemical reactions during its metabolism and when interacting with biological targets:

  • Oxidative Metabolism: Ritlecitinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A, which plays a significant role in drug clearance.
  • Conjugation Reactions: Glutathione S-transferases also participate in the metabolism of ritlecitinib, leading to conjugation reactions that facilitate excretion .

Technical Details

The metabolic pathways indicate a complex interplay between oxidative pathways and conjugation processes, resulting in multiple metabolites being formed, some of which are pharmacologically inactive .

Mechanism of Action

Process

Ritlecitinib exerts its therapeutic effects through selective inhibition of JAK3. This inhibition blocks cytokine signaling pathways that are crucial for T-cell activation and proliferation:

  • Cytokine Signaling: By inhibiting JAK3, ritlecitinib prevents the phosphorylation of signal transducer and activator of transcription proteins (STATs), thereby disrupting downstream signaling involved in inflammatory responses .
  • Selectivity: Its irreversible binding to JAK3 at cysteine residue 909 ensures high specificity compared to other JAK isoforms like JAK1 and JAK2 .

Data

In vitro studies show that ritlecitinib has an IC50 value of approximately 33.1 nM against JAK3, indicating potent inhibitory activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Ritlecitinib exhibits solubility in various organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within expected ranges for similar compounds.

Relevant Data or Analyses

Pharmacokinetic studies indicate that ritlecitinib has an oral bioavailability of approximately 64%, with a mean terminal half-life ranging from 1.3 to 2.3 hours .

Applications

Scientific Uses

  • Alopecia Areata Treatment: Approved for use in adults and adolescents aged 12 years and older.
  • Research Potential: Ongoing studies may explore its efficacy in conditions such as rheumatoid arthritis or psoriasis due to its immunomodulatory effects .
Discovery & Development of (2R,5S)-Ritlecitinib

Rationale for Dual Janus Kinase 3/Tyrosine Kinase Expressed in Hepatocellular Carcinoma Kinase Inhibition in Autoimmune Pathogenesis

Autoimmune diseases such as alopecia areata and vitiligo involve dysregulated immune responses driven by cytokine signaling and T-cell activation. The Janus Kinase 3 cytokine axis (interleukin-15, interleukin-21) and Tyrosine Kinase Expressed in Hepatocellular Carcinoma family kinases (Bruton Tyrosine Kinase, Interleukin-2-Inducible Tyrosine Kinase) jointly regulate cytotoxic T-cell function, natural killer cell activity, and B-cell receptor signaling. Janus Kinase 3 mediates signal transducer and activator of transcription phosphorylation downstream of γ-chain cytokines, while Tyrosine Kinase Expressed in Hepatocellular Carcinoma kinases are essential for T-cell receptor signal amplification and cytolytic granule release. Dual inhibition disrupts both pathways: suppressing inflammatory cytokine signaling and T-cell-mediated destruction of target cells (e.g., hair follicles in alopecia areata, melanocytes in vitiligo). Preclinical studies confirmed that concurrent blockade synergistically reduces interferon-γ production and cytotoxic T-cell infiltration more effectively than selective Janus Kinase 3 inhibition alone [1] [7] [9].

Structural Evolution from Pyrrolo-Pyrimidine Scaffolds to Covalent Binding Agents

Ritlecitinib originates from structure-activity relationship studies focused on pyrrolo[2,3-d]pyrimidine derivatives, a privileged scaffold in kinase inhibitor design. Early analogs exhibited reversible adenosine triphosphate-competitive inhibition but lacked sufficient Janus Kinase 3 selectivity due to conserved adenosine triphosphate-binding pockets across Janus kinase isoforms. To enhance selectivity, researchers incorporated an electrophilic acrylamide moiety at the C1 position of the piperidine ring, enabling covalent bond formation with Janus Kinase 3’s unique cysteine residue (Cys-909). This strategic modification transformed reversible inhibitors into irreversible agents. The (2R,5S)-stereochemistry of the 2-methyl-5-aminopiperidine component proved critical for optimal orientation toward Cys-909, as confirmed by X-ray crystallography showing hydrogen bonding between the aminopyrimidine group and Janus Kinase 3’s hinge region (Leu-905 and Gly-908) [1] [7] [8].

Table 1: Key Structural Modifications During Ritlecitinib Optimization

Structural ComponentEarly Analogs(2R,5S)-RitlecitinibImpact on Properties
Core ScaffoldReversible pyrrolo-pyrimidinesIrreversible covalent binderEnabled targeted, sustained inhibition
StereochemistryRacemic mixtures(2R,5S)-enantiomerOptimal binding pose to Cys-909
Electrophilic WarheadNoneAcrylamideCovalent bond formation with Cys-909
Aminopyrimidine PositioningVariableFixed H-bond to hinge regionEnhanced kinase affinity

Strategic Design of Irreversible Inhibition via Cysteine-909 Targeting in Janus Kinase 3

The irreversible inhibition mechanism hinges on Michael addition between ritlecitinib’s acrylamide group and the sulfhydryl side chain of Cysteine-909 in Janus Kinase 3. This residue is absent in other Janus kinase isoforms (Janus Kinase 1, Janus Kinase 2, Tyrosine Kinase 2), which feature serine at the equivalent position. Molecular docking simulations demonstrate that the (2R,5S)-configuration positions the acrylamide β-carbon 3.2 Å from Cysteine-909’s sulfur atom, facilitating nucleophilic attack. Kinetic studies revealed slow dissociation kinetics (K~i~ = 33.1 nM at 1 mM adenosine triphosphate) and prolonged target residence time. Functional assays showed near-complete suppression of interleukin-15-induced signal transducer and activator of transcription 5 phosphorylation in natural killer cells (IC~50~ = 50 nM), confirming irreversible pathway blockade. Selectivity for Janus Kinase 3 over other Janus kinases exceeded 10,000-fold in biochemical assays due to this cysteine-dependent mechanism [1] [7] [8].

Preclinical Optimization of Kinase Selectivity Profiles

Achieving high selectivity beyond the Janus kinase family required addressing off-target interactions with kinases sharing a homologous cysteine residue near the adenosine triphosphate pocket. Ritlecitinib inhibits Tyrosine Kinase Expressed in Hepatocellular Carcinoma family kinases (Bruton Tyrosine Kinase, Interleukin-2-Inducible Tyrosine Kinase, Tyrosine-protein Kinase Bone Marrow, Resting Lymphocyte Kinase) with half maximal inhibitory concentration values of 155–666 nM, attributable to conserved cysteines. However, kinome-wide screening (463 kinases) at 0.1 μM revealed minimal off-target binding beyond Janus Kinase 3/Tyrosine Kinase Expressed in Hepatocellular Carcinoma. Selectivity was further enhanced by:

  • Steric Optimization: The 2-methyl group on piperidine created clashes with non-target kinases’ gatekeeper residues.
  • Solvent-Exposed Motifs: Hydrophilic substituents reduced adenosine triphosphate-pocket promiscuity.
  • Metabolic Stability Tuning: Balanced lipophilicity (clogP = 2.1) minimized cytochrome P450 interactions while maintaining glutathione conjugation as a primary clearance pathway [1] [7] [8].

Table 2: Selectivity Profile of (2R,5S)-Ritlecitinib Across Kinase Families

Kinase/FamilyHalf Maximal Inhibitory Concentration (nM)Selectivity vs. Janus Kinase 3Structural Basis for Inhibition
Janus Kinase 333.11-fold (Reference)Covalent binding to Cys-909
Bruton Tyrosine Kinase40412-fold less potentCovalent binding to homologous cysteine
Janus Kinase 1>10,000>300-fold selectiveSerine residue at Cys-909 position
Janus Kinase 2>10,000>300-fold selectiveSerine residue at Cys-909 position
Tyrosine Kinase 2>10,000>300-fold selectiveSerine residue at Cys-909 position
Non-Cysteine Kinases>10,000 (most)>300-fold selectiveLack reactive cysteine for covalent bond

In disease-relevant models, this optimized profile translated to potent suppression of T-cell activation (half maximal inhibitory concentration = 395 nM for Interleukin-2-Inducible Tyrosine Kinase) without impairing erythropoietin-driven erythropoiesis (Janus Kinase 2-dependent). The dual Janus Kinase 3/Tyrosine Kinase Expressed in Hepatocellular Carcinoma inhibition thus achieved immunomodulation with reduced hematological toxicity risks [1] [7] [9].

Properties

Product Name

(2R,5S)-Ritlecitinib

IUPAC Name

1-[(2R,5S)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m1/s1

InChI Key

CBRJPFGIXUFMTM-MNOVXSKESA-N

SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.